Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane typically involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromene derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane has several scientific research applications:
Mechanism of Action
The mechanism by which Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to proteins, enzymes, or receptors, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones: This compound shares a similar chromene structure and has been studied for its interactions with proteins.
2-(5,7-Dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile:
Uniqueness
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6947-89-3 |
---|---|
Molecular Formula |
C23H20NO+ |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
dimethyl-[4-(2-phenylchromen-4-ylidene)cyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C23H20NO/c1-24(2)19-14-12-17(13-15-19)21-16-23(18-8-4-3-5-9-18)25-22-11-7-6-10-20(21)22/h3-16H,1-2H3/q+1 |
InChI Key |
BJVQGFOSPIISLM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC(=C2C=C(OC3=CC=CC=C32)C4=CC=CC=C4)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.